molecular formula C20H29ClN2O4 B3972320 1'-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate

1'-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate

Cat. No. B3972320
M. Wt: 396.9 g/mol
InChI Key: BVEXHTMWWZZVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate is not fully understood. However, it is thought to exert its effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been found to act as a partial agonist at the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the release of norepinephrine, which may contribute to its antipsychotic effects. It has been found to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate. One potential area of research is its use in the treatment of drug addiction. It has been found to modulate the reward pathway in the brain, which may make it a promising candidate for the development of new treatments for addiction. Another potential area of research is its use in the treatment of depression and anxiety. It has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential in humans. Additionally, further research is needed to establish the safety and efficacy of 1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate in humans.

Scientific Research Applications

1-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been investigated for its analgesic, anxiolytic, antipsychotic, and antidepressant effects. It has also been studied for its potential use in the treatment of drug addiction, as it has been found to modulate the reward pathway in the brain.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2.C2H2O4/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16;3-1(4)2(5)6/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEXHTMWWZZVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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